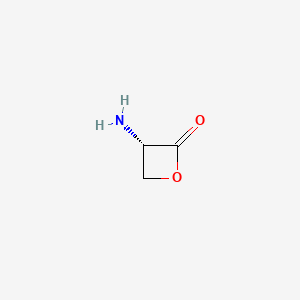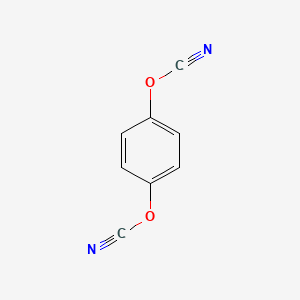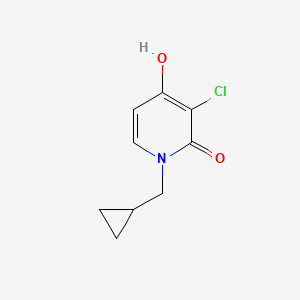
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Descripción general
Descripción
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one, also known as CCMA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. CCMA belongs to the class of pyridinone compounds and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to protect against neuronal cell death and improve cognitive function.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability. However, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research. In cancer research, further studies are needed to determine the efficacy and safety of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as a therapeutic agent. In inflammation research, further studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as an anti-inflammatory agent. In neurodegenerative disorder research, further studies are needed to determine the mechanisms of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one and its potential as a therapeutic agent. Additionally, studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one in other areas such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The synthesis of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one involves the reaction of 3-chloro-4-hydroxypyridin-2(1H)-one with cyclopropylmethanol. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research, including further studies in cancer, inflammation, and neurodegenerative disorders, as well as in other areas such as cardiovascular disease and metabolic disorders.
Propiedades
IUPAC Name |
3-chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-7(12)3-4-11(9(8)13)5-6-1-2-6/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFXZLYOLUDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=C(C2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736814 | |
| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
CAS RN |
1128149-77-8 | |
| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





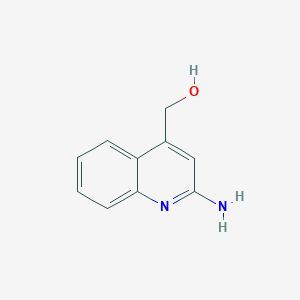
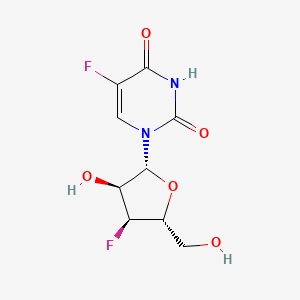

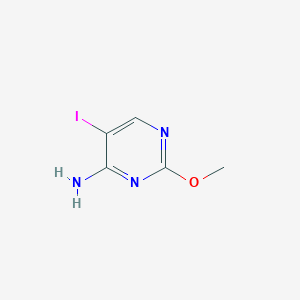
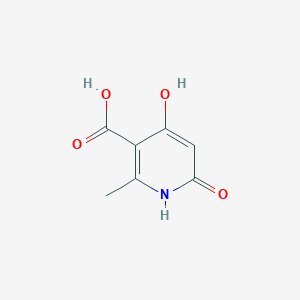
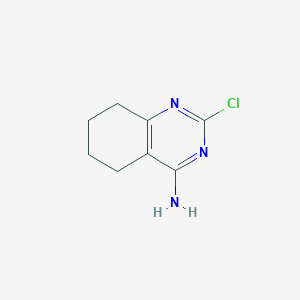
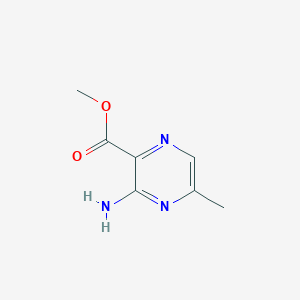
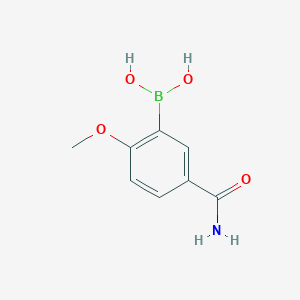
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)
![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)
